

Spectroscopic Profile of 6-(bromomethyl)-2-methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 6-(Bromomethyl)-2-methylquinoline

Cat. No.: B115549

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-(bromomethyl)-2-methylquinoline**, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete experimental dataset for this specific molecule is not readily available in public databases, this guide presents a robust, predicted spectroscopic profile based on data from closely related analogs and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **6-(bromomethyl)-2-methylquinoline**. These values are derived from typical ranges for the functional groups present in the molecule and data from analogous compounds.

Table 1: Predicted ^1H NMR Data for **6-(bromomethyl)-2-methylquinoline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0-8.2	d	1H	H-8
~7.8-8.0	d	1H	H-4
~7.6-7.8	m	2H	H-5, H-7
~7.4-7.6	d	1H	H-3
~4.5	s	2H	-CH ₂ Br
~2.7	s	3H	-CH ₃

Table 2: Predicted ¹³C NMR Data for **6-(bromomethyl)-2-methylquinoline**

Chemical Shift (δ , ppm)	Assignment
~158-160	C-2
~147-149	C-8a
~136-138	C-4
~130-132	C-6
~128-130	C-5
~127-129	C-7
~126-128	C-4a
~122-124	C-3
~33-35	-CH ₂ Br
~24-26	-CH ₃

Table 3: Predicted IR Absorption Data for **6-(bromomethyl)-2-methylquinoline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3050-3100	Medium	C-H stretching (aromatic)
2920-2980	Medium	C-H stretching (aliphatic -CH ₃ , -CH ₂ Br)
1600-1620	Medium-Strong	C=C and C=N stretching (quinoline ring)
1450-1550	Medium-Strong	C=C stretching (quinoline ring)
1200-1250	Medium-Strong	C-H in-plane bending
600-700	Medium-Strong	C-Br stretching

Table 4: Predicted Mass Spectrometry Data for **6-(bromomethyl)-2-methylquinoline**

m/z	Relative Abundance	Assignment
235/237	High	[M] ⁺ (Molecular ion peak with bromine isotopes)
156	High	[M - Br] ⁺
142	Medium	[M - CH ₂ Br] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for compounds such as **6-(bromomethyl)-2-methylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

- The sample is placed in a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition:
 - The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
 - A standard proton pulse sequence is used.
 - Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
 - The spectral data is processed using Fourier transformation, followed by phase and baseline correction.
- ^{13}C NMR Acquisition:
 - The spectrum is acquired using a proton-decoupled pulse sequence.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
 - The processing steps are similar to those for ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.

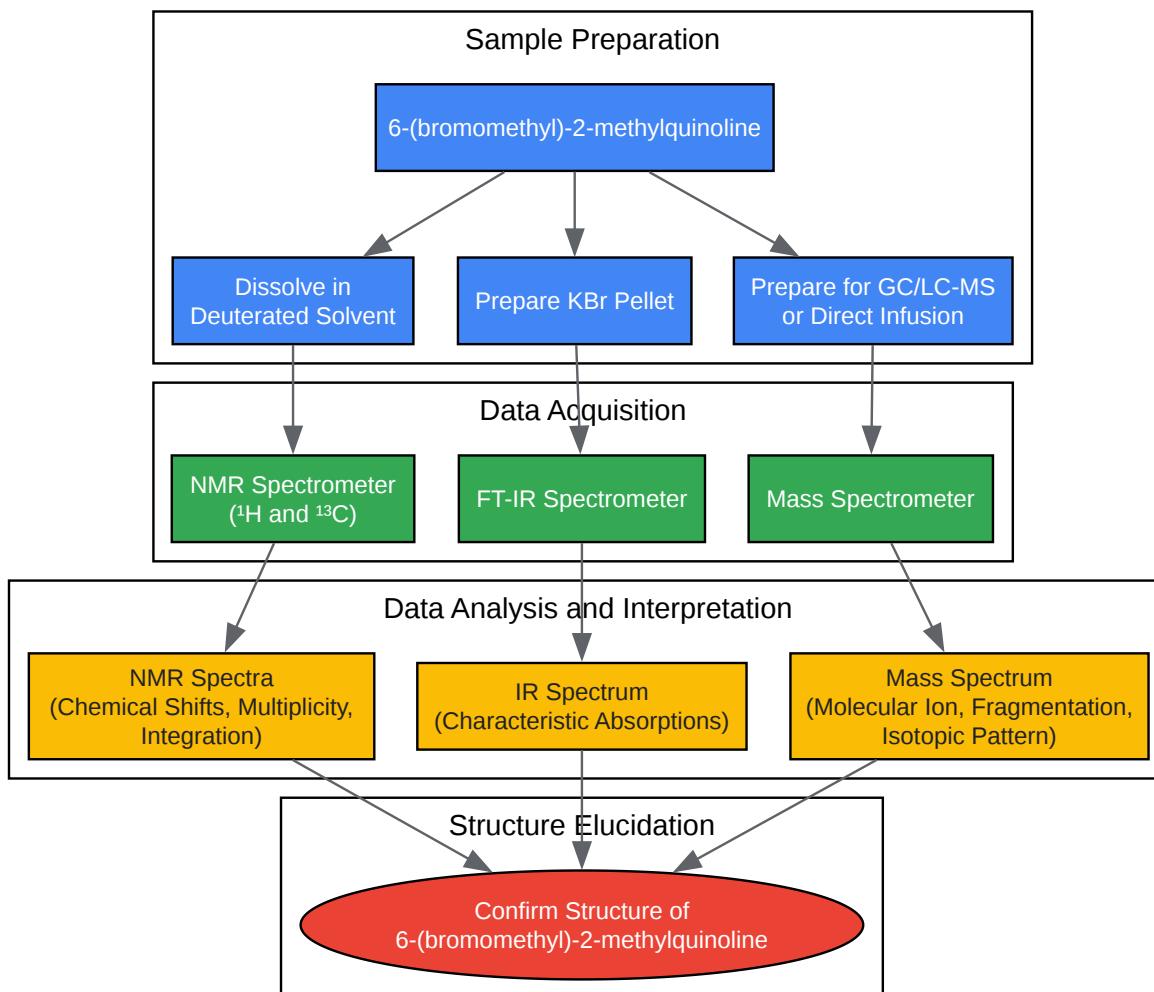
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - The sample can be introduced into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).
 - Electron Impact (EI) is a common ionization technique for such compounds, typically using an ionization energy of 70 eV.
- Mass Analysis and Detection:
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
 - A detector records the abundance of each ion, generating a mass spectrum. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ($[\text{M}]^+$ and $[\text{M}+2]^+$) is expected for the molecular ion and any bromine-containing fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

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Caption: Workflow for Spectroscopic Analysis.

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